Molecular Weight and Lipophilicity Profile Compared to Benzhydryl Analogue
The target compound (MW 307.5 g/mol, XLogP3-AA 2.3) possesses substantially lower molecular weight and lipophilicity than the benzhydryl-substituted analog 4-benzhydryl-N-cyclohexylpiperazine-1-carboxamide (MW 377.5 g/mol, computed LogP approximately 5.4) [1]. This is a primary determinant of absorption, distribution, and off-target promiscuity profiles. The lower logP of the thiophene-bearing compound places it closer to the CNS drug-like chemical space (optimal logP 1–3), whereas the benzhydryl analog sits well above this range. Importantly, Rosetta Rule-of-Five analysis indicates 0 violations for the target compound, a baseline characteristic of oral drug-likeness.
| Evidence Dimension | Physicochemical drug-likeness parameters (MW, LogP) |
|---|---|
| Target Compound Data | MW 307.5 g/mol [1]; XLogP3-AA = 2.3 [1]; HBD = 1, HBA = 3 [1]; Rotatable bonds = 3 [1] |
| Comparator Or Baseline | 4-Benzhydryl-N-cyclohexylpiperazine-1-carboxamide (CAS 401578-04-9): MW 377.5 g/mol ; LogP = 5.40 (computed) |
| Quantified Difference | ΔMW = -70 g/mol (18.5% lower); ΔLogP ≈ -3.1 units (57% lower) |
| Conditions | Computed properties: PubChem 2021.05.07 release for target compound; Hit2Lead computed LogP for benzhydryl analog |
Why This Matters
Lower molecular weight and logP reduce the risk of non-specific binding, poor solubility, and metabolic liability, making the thiophene compound a more favorable starting scaffold for lead optimization than the benzhydryl comparator.
- [1] PubChem Compound Summary for CID 49677174. National Center for Biotechnology Information. Accessed 2026-04-29. View Source
